Class I HDAC Inhibitory Potency: CAS 307509-47-3 Exhibits Low-Micromolar Activity in HeLa Nuclear Extracts
In a direct enzymatic assay using human HeLa cell nuclear extracts measuring HDAC1/2 inhibition, CAS 307509-47-3 produced an IC₅₀ of 1,000 nM (1.0 μM) [1]. In contrast, a structurally related N-hydroxybenzamide series containing an indole cap group (compounds 8q–8v) achieved IC₅₀ values of 1.5–13.0 nM against the same class I enzymes, representing a >75-fold potency advantage for the comparator scaffold [2]. This places the 3-nitrobenzamide derivative in a distinct potency tier suitable for chemical-probe optimization or negative-control applications rather than as a high-potency HDAC warhead.
| Evidence Dimension | HDAC1/2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1,000 nM (1.0 μM) against HDAC1/2 in HeLa nuclear extracts [1] |
| Comparator Or Baseline | N-hydroxybenzamide indole-capped series (8q–8v): IC₅₀ 1.5–13.0 nM [2] |
| Quantified Difference | ~77‑fold to >660‑fold lower potency for CAS 307509-47-3 |
| Conditions | HeLa cell nuclear extracts; HDAC1/2 assay; no pre‑incubation details for target compound; recombinant enzyme assay for comparator series |
Why This Matters
Defines the potency ceiling of the 3-nitrobenzamide scaffold relative to hydroxamic-acid-based HDAC inhibitors, enabling rational selection for mechanistic studies where sub‑micromolar HDAC engagement is acceptable or desired.
- [1] BindingDB BDBM50498418; ChEMBL CHEMBL3594200. IC₅₀ = 1,000 nM (HDAC1/2, HeLa nuclear extracts). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50498418. View Source
- [2] Li, X.; Wu, J.; Li, X.; Mu, W.; Liu, X.; Jin, Y.; Xu, W.; Zhang, Y. Bioorg. Med. Chem. 2015, 23 (19), 6258–6270. IC₅₀ 1.5–13.0 nM for N-hydroxybenzamide indole-capped series. View Source
